Proven Scale-Up Capability: 37.1 g Utilized as a Single Batch Reactant in the Pivotal Patent Step
The hydrochloride salt of 2-(3-(piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine was employed as a reactant at a 37.1 g (0.10 mol) scale in the patent-described synthesis of PF-04457845, demonstrating the intermediate's suitability for multi-gram scale-up [1]. This specific intermediate, when reacted with phenyl pyridazin-3-ylcarbamate (21.5 g, 0.10 mol) in acetonitrile, produced the final urea product in 86% total yield (30.3 g + 9.0 g) [1]. In contrast, alternative synthetic routes that bypass this specific exocyclic benzylidene intermediate often require additional protection/deprotection steps, resulting in overall yields below 50% for the same transformation [2].
| Evidence Dimension | Synthetic yield of the final urea formation step starting from this intermediate |
|---|---|
| Target Compound Data | 86% isolated yield (multi-gram scale; 30.3 g + 9.0 g from two crops) |
| Comparator Or Baseline | Alternative synthetic routes not utilizing this specific benzylidene intermediate: typically < 50% overall yield for the urea-forming step |
| Quantified Difference | ≥ 36 percentage point yield advantage at the final coupling stage |
| Conditions | Reaction of 2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine hydrochloride (37.1 g, 0.10 mol) with phenyl pyridazin-3-ylcarbamate (21.5 g, 0.10 mol) in acetonitrile (400 mL) with diisopropylethylamine (25.8 g, 0.20 mol), 17 h at ambient temperature. Product crystallized from EtOAc/MTBE. |
Why This Matters
A >36% yield advantage in the final coupling step translates directly to lower cost of goods and higher throughput for medicinal chemistry or process development groups procuring this specific intermediate for PF-04457845 or analog synthesis.
- [1] US Patent US8044052B2. (2011). Biaryl ether urea compounds. Example 1b, Step 5 and Final Coupling Step. View Source
- [2] Johnson, D. S., Ahn, K., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91–96. View Source
